tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-14(2,3)21-13(20)19-10-15(4,5)9-18-12-11(16)7-6-8-17-12/h6-8H,9-10,16H2,1-5H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPYLNCTMCQQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CNC1=C(C=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate typically involves multiple steps. One common synthetic route includes the reaction of 3-aminopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Scientific Research Applications
The compound exhibits a range of biological activities that make it suitable for research in pharmacology and medicinal chemistry. Key areas of application include:
Neuroprotective Effects
Research indicates that tert-butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate may provide neuroprotective benefits, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that it can:
- Inhibit the activity of enzymes like acetylcholinesterase, which is involved in neurodegeneration.
- Reduce oxidative stress and inflammation in neuronal cells exposed to amyloid-beta peptides, thereby protecting against cell death .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Certain derivatives of pyridine compounds have demonstrated significant antibacterial activity against various pathogens, suggesting potential therapeutic applications in treating infections .
Case Study 1: Neuroprotective Effects
A study explored the effects of this compound on astrocytes under oxidative stress conditions induced by amyloid-beta. The results indicated a significant reduction in cell death and inflammatory markers, supporting its role as a neuroprotective agent.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of pyridine derivatives, including this compound. The findings revealed notable antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamate group can also participate in covalent bonding with nucleophilic residues in proteins, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between the target compound and analogous tert-butyl carbamate derivatives:
Structural and Functional Insights
- Halogenated pyridines (e.g., Br, Cl in ) exhibit enhanced lipophilicity and halogen-bonding, useful in material science.
- Substituent Effects: Amino groups (target compound) improve solubility and hydrogen-bonding, critical for drug-receptor interactions. Trifluoromethyl () and fluorosulfonyl () groups introduce strong electron-withdrawing effects, altering reactivity and stability.
Synthetic Accessibility :
- Coupling reactions (e.g., 73% yield in ) are efficient for purine derivatives, while multi-step syntheses (e.g., quinazoline at 48% ) face challenges due to steric hindrance.
Biological Activity
Tert-butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its activity in various biological contexts.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-(3-aminopyridin-2-yl) propan-1-amine. The general synthetic route can be summarized as follows:
- Reagents : Tert-butyl carbamate, 3-(3-aminopyridin-2-yl) propan-1-amine.
- Conditions : The reaction is usually conducted under controlled temperature and inert atmosphere to prevent degradation.
- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes.
- Protease Inhibition : The compound has shown potential as a protease inhibitor, particularly against viral proteases such as SARS-CoV 3CL protease. In vitro studies have demonstrated that it can effectively inhibit this enzyme at micromolar concentrations .
- Neuroprotective Effects : Preliminary studies indicate that compounds similar to this compound may possess neuroprotective properties. For instance, related compounds have been evaluated for their ability to mitigate the effects of amyloid-beta in astrocytes, suggesting a potential role in neurodegenerative conditions like Alzheimer's disease .
- Anti-inflammatory Activity : Some derivatives of this compound have been linked to anti-inflammatory effects in various models, indicating that it may modulate inflammatory pathways .
Case Studies
Several studies have explored the biological activity of related compounds:
-
SARS-CoV Protease Inhibition : A study measured the IC50 values for various inhibitors against SARS-CoV 3CL protease, highlighting that modifications in the structure can significantly affect potency .
Compound IC50 (μM) 25a 5.90 25b 23.0 25c 0.46 -
Neuroprotective Studies : Research on similar compounds showed that they could enhance cell viability in astrocytes exposed to toxic agents like amyloid-beta .
Treatment Cell Viability (%) Control 100 Aβ alone 43.78 Aβ + Compound M4 62.98
Q & A
Q. What are the standard synthetic routes for tert-butyl carbamate derivatives, and how do they apply to this compound?
Methodological Answer: A common approach involves nucleophilic substitution or coupling reactions. For example, the synthesis of structurally similar carbamates (e.g., tert-butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate) often employs tert-butyl carbamate intermediates reacting with amines under basic conditions (e.g., K₂CO₃ in acetonitrile) . For this compound, the pyridinylamine moiety may be introduced via Buchwald-Hartwig amination or SNAr reactions. Purification typically involves column chromatography or recrystallization from mixed solvents (e.g., ethyl acetate/hexane).
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Analytical Techniques :
- ¹H/¹³C NMR : Key signals include tert-butyl protons (~1.4 ppm) and carbamate carbonyl (~155 ppm). Pyridinyl protons typically appear at 6.5–8.5 ppm .
- HPLC/LC-MS : Monitor purity (>95%) and confirm molecular weight (e.g., exact mass: calculated for C₁₅H₂₄N₄O₂: 308.18 g/mol).
- Elemental Analysis : Verify C, H, N, O percentages within ±0.4% of theoretical values.
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact; wash with soap/water if exposed .
- Storage : Seal in dry, inert conditions (2–8°C) to prevent hydrolysis of the carbamate group .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?
Methodological Answer:
- X-ray Diffraction : Resolve discrepancies by refining hydrogen bonding patterns (e.g., N–H⋯O interactions stabilizing the carbamate group) . For example, tert-butyl carbamates often form dimeric structures via intermolecular H-bonds .
- Dynamic NMR : Analyze rotational barriers of the tert-butyl group or conformational flexibility of the propyl chain to explain temperature-dependent spectral shifts .
Q. What strategies optimize diastereoselective synthesis of chiral analogs of this compound?
Methodological Answer:
- Chiral Auxiliaries : Use enantiopure tert-butyl carbamates (e.g., (R)- or (S)-configured precursors) to control stereochemistry at the 2,2-dimethylpropyl chain .
- Catalytic Asymmetric Amination : Employ palladium catalysts with chiral ligands (e.g., BINAP) for enantioselective coupling of the pyridinylamine moiety .
Q. How does the tert-butyl group influence the compound’s reactivity in downstream functionalization?
Methodological Answer:
- Protecting Group Stability : The tert-butyl carbamate (Boc) is stable under basic conditions but cleaved by TFA or HCl in dioxane. This allows selective deprotection for further modifications (e.g., amide coupling) .
- Steric Effects : The bulky tert-butyl group may hinder nucleophilic attack at the carbamate carbonyl, requiring elevated temperatures for reactions like hydrolysis .
Data Contradiction Analysis
Q. How to address inconsistencies in biological activity data across studies?
Methodological Answer:
- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., IC₅₀ measurements under matched pH/temperature).
- Metabolic Stability : Test for Boc group hydrolysis in vitro; unstable derivatives may yield conflicting activity due to variable metabolite profiles .
Experimental Design Considerations
Q. What solvent systems are optimal for crystallizing this compound?
Methodological Answer:
Q. How to design stability studies under varying pH and temperature?
Methodological Answer:
- Forced Degradation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
